Cas no 1963001-83-3 ([(3R,4R,5R,6R)-6-[[(2S,3aS,6R,7aS)-2-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-1-[(2S,3R)-3-chloro-2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl]oxy]-4,5-dihydroxyoxan-3-yl] hydrogen sulfate)

[(3R,4R,5R,6R)-6-[[(2S,3aS,6R,7aS)-2-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-1-[(2S,3R)-3-chloro-2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl]oxy]-4,5-dihydroxyoxan-3-yl] hydrogen sulfate structure
1963001-83-3 structure
Nome del prodotto:[(3R,4R,5R,6R)-6-[[(2S,3aS,6R,7aS)-2-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-1-[(2S,3R)-3-chloro-2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl]oxy]-4,5-dihydroxyoxan-3-yl] hydrogen sulfate
Numero CAS:1963001-83-3
MF:C36H53ClN6O12S
MW:829.357027769089
CID:6644457
PubChem ID:132550257

[(3R,4R,5R,6R)-6-[[(2S,3aS,6R,7aS)-2-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-1-[(2S,3R)-3-chloro-2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl]oxy]-4,5-dihydroxyoxan-3-yl] hydrogen sulfate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1963001-83-3
    • DTXSID701335322
    • [(3R,4R,5R,6R)-6-[[(2S,3aS,6R,7aS)-2-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-1-[(2S,3R)-3-chloro-2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl]oxy]-4,5-dihydroxyoxan-3-yl] hydrogen sulfate
    • Inchi: 1S/C36H53ClN6O12S/c1-19(2)28(37)29(41-33(48)26(44)14-20-6-4-3-5-7-20)34(49)43-24-16-23(54-35-31(46)30(45)27(18-53-35)55-56(50,51)52)9-8-22(24)15-25(43)32(47)40-12-10-21-11-13-42(17-21)36(38)39/h3-7,11,19,22-31,35,44-46H,8-10,12-18H2,1-2H3,(H3,38,39)(H,40,47)(H,41,48)(H,50,51,52)/t22-,23+,24-,25-,26+,27+,28+,29+,30-,31+,35+/m0/s1
    • Chiave InChI: HYNIADFDZGMLAA-ZVMVZCEHSA-N
    • Sorrisi: Cl[C@H](C(C)C)[C@H](C(N1[C@H](C(NCCC2=CCN(/C(=N/[H])/N)C2)=O)C[C@@H]2CC[C@H](C[C@H]12)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)OS(=O)(=O)O)O)O)=O)NC([C@@H](CC1C=CC=CC=1)O)=O

Proprietà calcolate

  • Massa esatta: 828.3130700g/mol
  • Massa monoisotopica: 828.3130700g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 56
  • Conta legami ruotabili: 16
  • Complessità: 1540
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 11
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 283Ų
  • XLogP3: -0.4

[(3R,4R,5R,6R)-6-[[(2S,3aS,6R,7aS)-2-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-1-[(2S,3R)-3-chloro-2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl]oxy]-4,5-dihydroxyoxan-3-yl] hydrogen sulfate Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd